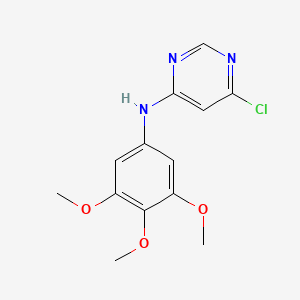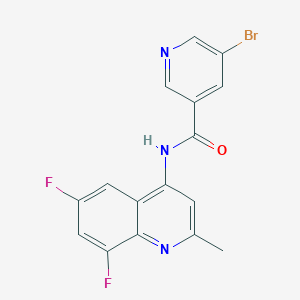
N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with phenylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate and ammonium acetate to yield the desired triazole derivative. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antifungal, and antibacterial activities.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and sensing.
Wirkmechanismus
The mechanism of action of N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and proteases.
Pathways Involved: The compound modulates signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, leading to the inhibition of cell growth and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenyl-1,2,4-triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Pyridine-3-carboxamide derivatives: These compounds share the pyridine-3-carboxamide moiety and have comparable chemical properties.
Uniqueness
N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide is unique due to its combined triazole and pyridine-3-carboxamide structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry, agriculture, and materials science .
Eigenschaften
Molekularformel |
C14H11N5O |
|---|---|
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
N-phenyl-6-(1,2,4-triazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N5O/c20-14(18-12-4-2-1-3-5-12)11-6-7-13(15-8-11)19-9-16-17-10-19/h1-10H,(H,18,20) |
InChI-Schlüssel |
CYWGMBINXFNNNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(pyridin-4-yl)propanoate](/img/structure/B11046936.png)
![1-methoxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile](/img/structure/B11046946.png)
![{[Imino(3-methoxyanilino)methyl]amino}methanimidamide](/img/structure/B11046951.png)

![4-(1,3-benzodioxol-5-yl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B11046958.png)
![2-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11046974.png)
![N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)-4-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11046984.png)
![6-(4-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046990.png)
![6-fluoro-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B11046998.png)
![4-Amino-6-iodo-1-methyl-3-oxo-1,3-dihydro-furo[3,4-c]pyridine-7-carbonitrile](/img/structure/B11047004.png)
![2-amino-7-(4-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11047028.png)

![2,4-diamino-5-(2-chlorophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11047040.png)
![(5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazol-1-yl)acetic acid](/img/structure/B11047041.png)
